2-Ethyl-1,3-thiazole-5-carbonitrile

Catalog No.
S13972718
CAS No.
M.F
C6H6N2S
M. Wt
138.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,3-thiazole-5-carbonitrile

Product Name

2-Ethyl-1,3-thiazole-5-carbonitrile

IUPAC Name

2-ethyl-1,3-thiazole-5-carbonitrile

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3

InChI Key

UUEHHXMBMHVXHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)C#N

2-Ethyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with a cyano group (-C≡N) at the fifth position. The molecular formula of this compound is C7H8N2SC_7H_8N_2S, and it has a molecular weight of approximately 168.22 g/mol. The presence of the ethyl group at the second position of the thiazole ring contributes to its unique chemical properties and potential biological activities.

Typical of thiazole derivatives:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Electrophilic Aromatic Substitution: The thiazole ring can react with electrophiles, allowing for further functionalization.
  • Reduction Reactions: The cyano group can be reduced to an amine or aldehyde under specific conditions using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound may also undergo oxidation, particularly at the thiazole ring, to form sulfoxides or sulfones.

Research indicates that 2-ethyl-1,3-thiazole-5-carbonitrile exhibits significant biological activities. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to interact with various biological targets, making them valuable in medicinal chemistry. For instance, compounds similar to this have demonstrated activity against certain cancer cell lines and microbial strains, suggesting that this compound could also possess similar therapeutic potentials.

Several synthetic routes have been developed for the preparation of 2-ethyl-1,3-thiazole-5-carbonitrile:

  • Cyclization Reaction: A common method involves the cyclization of ethyl 2-amino-2-thiazoline-4-carboxylate with malononitrile under acidic or basic conditions.
  • Condensation Reactions: The reaction between 2-ethylthioacetamide and cyanoacetic acid can yield the desired thiazole derivative through a condensation mechanism.
  • Use of Isocyanides: Another approach involves the use of isocyanides in a reaction with thiourea derivatives, which leads to the formation of thiazoles.

These methods often require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

2-Ethyl-1,3-thiazole-5-carbonitrile has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential lead compound for drug development targeting infectious diseases and cancers.
  • Agricultural Chemicals: It may be explored as a fungicidal or herbicidal agent due to its antimicrobial properties.
  • Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.

Studies on 2-ethyl-1,3-thiazole-5-carbonitrile have focused on its interactions with biological macromolecules. For example:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer or microbial growth.
  • Binding Affinity Studies: Research has shown that thiazole derivatives can bind selectively to certain protein targets, which is crucial for drug design.

These interaction studies are essential for understanding the mechanism of action and optimizing the efficacy of compounds derived from 2-ethyl-1,3-thiazole-5-carbonitrile.

Several compounds share structural similarities with 2-ethyl-1,3-thiazole-5-carbonitrile. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
2-MethylthiazoleMethyl group at position 2Known for its flavoring properties
4-MethylthiazoleMethyl group at position 4Exhibits distinct antimicrobial activity
Thiazole-4-carboxylic acidCarboxylic acid substituentUsed in pharmaceuticals for anti-inflammatory effects
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineContains pyrimidine moietySelective inhibitor for cyclin-dependent kinases

The uniqueness of 2-ethyl-1,3-thiazole-5-carbonitrile lies in its specific combination of functional groups and its potential applications in medicinal chemistry compared to other thiazoles. Its ethyl substituent enhances lipophilicity and possibly bioavailability, which could be advantageous in drug development contexts.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

138.02516937 g/mol

Monoisotopic Mass

138.02516937 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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